molecular formula C6H7ClN2O2 B186940 6-Chloro-1,3-dimethyluracil CAS No. 6972-27-6

6-Chloro-1,3-dimethyluracil

Cat. No. B186940
CAS RN: 6972-27-6
M. Wt: 174.58 g/mol
InChI Key: VATQPUHLFQHDBD-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyluracil is a compound with the molecular formula C6H7ClN2O2 . It is also known by other names such as 6-chloro-1,3-dimethylpyrimidine-2,4-dione . The molecular weight of this compound is 174.58 g/mol .


Molecular Structure Analysis

The InChI code for 6-Chloro-1,3-dimethyluracil is 1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 . The Canonical SMILES representation is CN1C(=CC(=O)N(C1=O)C)Cl .


Chemical Reactions Analysis

There is a reported acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil with mesitylene, leading to the formation of photocycloadducts .


Physical And Chemical Properties Analysis

The compound is considered to have a molecular weight of 174.58 g/mol . Other physical and chemical properties like melting point, boiling point, etc., are not available in the resources.

Scientific Research Applications

  • Decarboxylation and Intermediate Formation : 6-Benzyl-1,3-dimethyluracil was isolated during the decarboxylation of 1,3-dimethylorotic acid, indicating the role of a carbon-6 centered nucleophilic intermediate in the reaction pathway (Nakanishi & Wu, 1998).

  • Photocycloaddition Reactions : Novel cycloaddition products of the pyrimidine ring to the benzene moiety were obtained by UV irradiation of 6-chloro-1,3-dimethyluracil in xylene, demonstrating its reactivity under specific conditions (Ohkura et al., 1993).

  • Photoreaction in Frozen Benzene : When reacted in frozen benzene, 6-chloro-1,3-dimethyluracil showed different behavior compared to reactions at ambient temperature, leading to the formation of novel photocycloadducts (Ohkura, Noguchi & Seki, 1997).

  • Photochemical Reactions in Aqueous Solutions : Kinetic analysis of photochemical reactions of 1,3-dimethyluracil in aqueous solutions revealed dependency on the substituent groups and reaction conditions (Wang, 1962).

  • Synthesis from 6-Chloro-5-formyl-1,3-dimethyluracil : The synthesis of 5,6-dicyano-1,3-dimethyluracil from 6-chloro-5-formyl-1,3-dimethyluracil, and its subsequent reactions, demonstrated the versatility of this compound in synthesis processes (Senda, Hirota & Asao, 1978).

  • Acid-Catalyzed Photocycloaddition with Aromatic Hydrocarbons : The acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil with various polycyclic arenes yielded cyclobutapyrimidines and 6-aryl-1,3-dimethyluracils (Seki et al., 2003).

  • Electronic Structure and Biological Activity : The electronic structure of 6-chloro-1,3-dimethyluracil was analyzed using photoelectron spectroscopy, providing insights into its interaction with enzymes and potential biological activity (Novák & Kovač, 2005).

Safety And Hazards

6-Chloro-1,3-dimethyluracil is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQPUHLFQHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220008
Record name 6-Chloro-1,3-dimethyluracil
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,3-dimethyluracil

CAS RN

6972-27-6
Record name 6-Chloro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Record name 6-Chloro-1,3-dimethyluracil
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Record name 6972-27-6
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Record name 6-Chloro-1,3-dimethyluracil
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Record name 6-chloro-1,3-dimethyluracil
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Record name 6-CHLORO-1,3-DIMETHYLURACIL
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dimethylbarbituric acid (20.0 g, 128.09 mmol) in water (10 ml), phosphorous oxychloride (80 ml) was added slowly in externally cooling condition and then the reaction was slowly warmed to room temperature. After refluxing for 3 h the reaction mixture was allowed to cool to 0° C. and quenched with ice cold water (350 ml). The reaction mixture was extracted with chloroform (2×200 ml) and the combined organic extracts were washed with water (2×100 ml), dried over Na2SO4 and concentrated. The residue obtained was purified by silica gel column chromatography using 5% ethyl acetate in chloroform to obtain 21 g of the product as a pale brown solid; 1H NMR (300 MHz, CDCl3) δ 3.33 (s, 3H), 3.57 (s, 3H), 5.94 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
S SENDA, K HIROTA, T ASAO - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
1710) Vol. 23 (1975) such as MeOH attack on the C= N triple bond. In the latter case the resulting imidate might to be stabilized by the electron-deficient uracil ring." The usual method …
Number of citations: 7 www.jstage.jst.go.jp
Y Isono, N Sakakibara, P Ordonez… - Antiviral Chemistry …, 2011 - journals.sagepub.com
Background: Nine novel uracil analogues were synthesized and evaluated as inhibitors of HIV-1. Methods: Key structural modifications included replacement of the 6-chloro group of 1-…
Number of citations: 28 journals.sagepub.com
K Ohkura, K Nishijima, K Seki - Chemical and pharmaceutical …, 2001 - jstage.jst.go.jp
07-(…Á)-K. Ohkura-4.01 Page 1 In the course of our continuing studies on the acid-catalyzed photoreaction of pyrimidine bases with aryl compounds, we reported that photolysis of 6-…
Number of citations: 5 www.jstage.jst.go.jp
H Sajiki, Y Iida, K Ikawa, Y Sawama, Y Monguchi… - Molecules, 2012 - mdpi.com
The reaction of 5-halogenouracil and uridine derivatives 1 and 7 with active methylene compounds under basic conditions produced diverse and selective CC bond formation products …
Number of citations: 3 www.mdpi.com
P Norris - 1992 - search.proquest.com
6-Chloro-1, 3-dimethyluracil reacts with dimethylsulfoxonium methylide with loss of hydrogen chloride to give the stabilized uracil ylide,(dimethylsulfoxonio)(1, 2, 3, 6-tetrahydro-2, 6-…
Number of citations: 3 search.proquest.com
P Norris, H Shechter - The Journal of Organic Chemistry, 1999 - ACS Publications
6-Chloro-1,3-dimethyluracil (1) reacts with dimethylsulfoxonium methylide (3, 2 equiv) to give sulfoxonium ylide 8 (51%). The structure of 8 is established spectroscopically and by its …
Number of citations: 8 pubs.acs.org
S Senda, K Hirota, T Asao - The Journal of Organic Chemistry, 1975 - ACS Publications
5-Bromo-l, 3-dimethyluracil (la) reacted with equimolar sodium cyanide in dimethylformamide (DMF) to give 6-cyano-l, 3-dimethyluracil (2a), which was also obtained from 6-chloro-l, 3-…
Number of citations: 38 pubs.acs.org
F Zhang, A Kulesza, S Rani, B Bernet… - Helvetica Chimica …, 2008 - Wiley Online Library
6‐(Diazomethyl)‐1,3‐bis(methoxymethyl)uracil (5) was prepared from the known aldehyde 3 by hydrazone formation and oxidation. Thermolysis of 5 and deprotection gave the pyrazolo…
Number of citations: 18 onlinelibrary.wiley.com
S Senda, K Hirota, T Asao… - Journal of the American …, 1978 - ACS Publications
Irradiation of 6-azido-1, 3-dimethyluracil (1) in the presence of primary or secondary alkylamines in THF gave 6-alkylamino-5-amino-1, 3-dimethyluracils (3) in which the amines …
Number of citations: 25 pubs.acs.org
C Kaneko, N Shimomura - Tetrahedron Letters, 1982 - Elsevier
Tetrahedron Letters,Vol.23,No.25,pp 2571-2574,1982 oo40-4039/82/252571-04$03.00/O Printed in Great Britain 01982 Pergamon Press Page 1 Tetrahedron Letters,Vol.23,No.25,pp …
Number of citations: 12 www.sciencedirect.com

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